N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline
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Overview
Description
N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline is an organic compound belonging to the class of carbazoles. Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring
Preparation Methods
The synthesis of N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline typically involves several steps. One common synthetic route includes the reaction of 9-ethyl-9H-carbazole with appropriate reagents to introduce the ethenyl and methylaniline groups. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: Research indicates its potential use in developing new drugs, particularly for cancer therapy.
Mechanism of Action
The mechanism by which N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline exerts its effects involves interactions with molecular targets and pathways. For instance, in cancer therapy, the compound induces apoptosis and senescence in melanoma cells through the activation of the p53 pathway, selectively suppressing the growth of melanoma cells without affecting normal cells . This selective action makes it a promising candidate for targeted cancer treatments.
Comparison with Similar Compounds
N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline can be compared with other carbazole-based compounds, such as:
9-Ethyl-9H-carbazole: A simpler carbazole derivative with similar structural properties but lacking the ethenyl and methylaniline groups.
3-Amino-9-ethylcarbazole: Another derivative with an amino group at the 3-position, showing different reactivity and applications.
Carbazole-based dyes: Compounds containing aldehyde and cyanoacetic acid groups, used in dye-sensitized solar cells and other applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
138195-21-8 |
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Molecular Formula |
C23H22N2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[2-(9-ethylcarbazol-3-yl)ethenyl]-N-methylaniline |
InChI |
InChI=1S/C23H22N2/c1-3-25-22-12-8-7-11-20(22)21-17-18(13-14-23(21)25)15-16-24(2)19-9-5-4-6-10-19/h4-17H,3H2,1-2H3 |
InChI Key |
FWDFAJNYAJKVOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CN(C)C3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
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